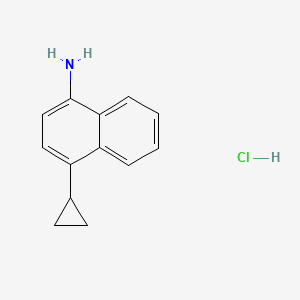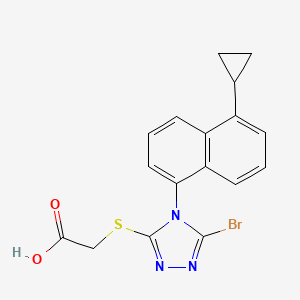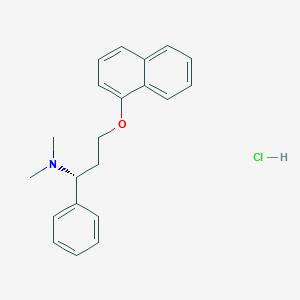
(R)-Dapoxetine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants used, the conditions required (e.g., temperature, pressure), and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .科学的研究の応用
Premature Ejaculation Treatment
®-Dapoxetine: is primarily recognized as a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation (PE). It works by increasing serotonin levels in the synaptic cleft, thereby enhancing ejaculatory control. Clinical trials have demonstrated its efficacy in delaying ejaculation and improving sexual satisfaction in men with PE .
Neuroprotection and Neurological Disorders
Research suggests that ®-dapoxetine may have neuroprotective effects. It modulates serotonin signaling, which could be relevant in conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. However, further studies are needed to explore its potential in these areas .
Depression and Anxiety
As an SSRI, ®-dapoxetine has similarities to other antidepressants. Some investigations have explored its use in treating depression and anxiety disorders. However, it is not commonly prescribed for these indications due to its specific focus on PE .
Analgesia and Pain Management
Emerging evidence suggests that ®-dapoxetine may play a role in pain modulation. Its effects on serotonin receptors could potentially impact pain perception and management. Researchers are investigating its analgesic properties, especially in chronic pain conditions .
Cardiovascular Health
Studies have investigated the cardiovascular effects of ®-dapoxetine. While it is not used primarily for cardiovascular conditions, its impact on blood pressure and heart rate warrants attention. Researchers have explored its safety profile in patients with cardiovascular risk factors .
Anti-Allergic Properties
Interestingly, ®-dapoxetine has been studied for its anti-allergic effects. It inhibits mast cell degranulation and histamine release, suggesting potential use in allergic conditions. However, this area requires further investigation .
作用機序
将来の方向性
特性
IUPAC Name |
(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-VEIFNGETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

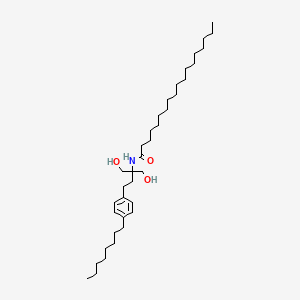
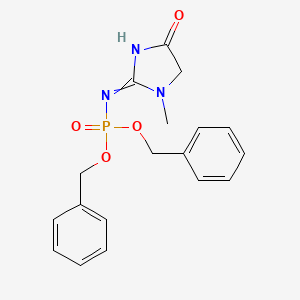





![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)


